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Compound of Interest

Compound Name: NK-611 hydrochloride

Cat. No.: B1679020 Get Quote

An In-depth Technical Guide to NK-611
Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of

action, and relevant experimental protocols for the investigation of NK-611 hydrochloride.

Chemical Structure and Properties
NK-611 hydrochloride is a semi-synthetic derivative of etoposide, a well-known

topoisomerase II inhibitor used in cancer chemotherapy.[1] The introduction of a dimethylamino

group at the 2'-position of the glucose moiety distinguishes it from etoposide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1679020?utm_src=pdf-interest
https://www.benchchem.com/product/b1679020?utm_src=pdf-body
https://www.benchchem.com/product/b1679020?utm_src=pdf-body
https://www.protocols.io/view/mtt-assay-protocol-cpv7vn9n.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

(5S,5aR,8aR,9R)-5-

[[(2R,4aR,6R,7R,8R,8aS)-7-

(dimethylamino)-8-hydroxy-2-

methyl-4,4a,6,7,8,8a-

hexahydropyrano[3,2-d][1]

[2]dioxin-6-yl]oxy]-9-(4-

hydroxy-3,5-

dimethoxyphenyl)-5a,6,8a,9-

tetrahydro-5H-

[3]benzofuro[6,5-f][1]

[2]benzodioxol-8-

one;hydrochloride

[2]

Synonyms

NK 611 HCl, 2'-

Dimethylamino-2'-

deoxyetoposide hydrochloride,

VP 19 hydrochloride

[1][2]

CAS Number 105760-98-3 [1][2][3]

Molecular Formula C31H38ClNO12 [1][2]

Molecular Weight 652.09 g/mol [1]

Mechanism of Action and Signaling Pathways
NK-611, like its parent compound etoposide, is presumed to exert its cytotoxic effects through

the inhibition of topoisomerase II.[4] This enzyme is critical for resolving DNA topological

problems during replication, transcription, and chromosome segregation. By stabilizing the

topoisomerase II-DNA cleavage complex, NK-611 leads to the accumulation of DNA double-

strand breaks. This DNA damage triggers a cascade of cellular responses, primarily activating

the DNA damage response (DDR) pathway, which can ultimately lead to cell cycle arrest and

apoptosis.

The signaling pathway initiated by NK-611-induced DNA damage is likely to be analogous to

that of etoposide, involving the activation of the p53 tumor suppressor protein and the intrinsic
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(mitochondrial) apoptotic pathway.

Caption: Proposed signaling pathway for NK-611 hydrochloride-induced apoptosis.

Experimental Protocols
Synthesis of NK-611 Hydrochloride
While a detailed, publicly available step-by-step synthesis protocol for NK-611 hydrochloride
is limited, the general approach involves the chemical modification of etoposide. A patented

method describes the preparation of etoposide-dimethylamino compound hydrochloride, which

corresponds to NK-611 hydrochloride. The process generally involves the conversion of

etoposide to an intermediate that allows for the introduction of the dimethylamino group at the

2'-position of the glucose moiety, followed by purification and salt formation to yield the

hydrochloride salt.

In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.

Materials:

Cancer cell line of interest

Complete cell culture medium

NK-611 hydrochloride stock solution (dissolved in a suitable solvent, e.g., DMSO)

96-well flat-bottom plates

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

Prepare serial dilutions of NK-611 hydrochloride in complete medium.

Remove the medium from the wells and add 100 µL of the diluted NK-611 hydrochloride
solutions to the respective wells. Include a vehicle control (medium with the same

concentration of the solvent used for the stock solution).

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

After the incubation with MTT, carefully remove the medium and add 100 µL of the

solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Topoisomerase II Inhibition Assay: DNA Decatenation
Assay
This assay measures the ability of a compound to inhibit the decatenation of catenated

kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

Human topoisomerase II enzyme

Catenated kinetoplast DNA (kDNA)

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM

DTT)
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NK-611 hydrochloride

Loading dye (containing a DNA intercalating agent like ethidium bromide or SYBR Green)

Agarose gel

Electrophoresis buffer (e.g., TBE)

Procedure:

Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of NK-
611 hydrochloride.

Add human topoisomerase II enzyme to initiate the reaction. Include a positive control

(enzyme without inhibitor) and a negative control (no enzyme).

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

Add loading dye to the samples and load them onto an agarose gel.

Perform electrophoresis to separate the catenated and decatenated DNA.

Visualize the DNA bands under UV light. Decatenated DNA will migrate faster than catenated

DNA. The inhibition of topoisomerase II activity will result in a decrease in the amount of

decatenated DNA.

Quantitative Data Summary
Clinical trials have provided valuable pharmacokinetic data for NK-611 hydrochloride.
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Parameter Value Condition Reference

Terminal Half-life

(t1/2γ)
14.7 ± 3.7 h Intravenous infusion [5]

AUC at 250 mg/m2 330 ± 147 µg/ml·h Intravenous infusion [5]

Plasma Clearance 16.2 ± 8.2 ml/min·m2 Intravenous infusion [5]

Volume of Distribution

(Vss)
16.8 ± 3.3 l/m2 Intravenous infusion [5]

Protein Binding 98.7% - [5]

Oral Bioavailability ~100%
At doses of 5, 10, and

20 mg/m2
[6]

Logical Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel

anticancer agent like NK-611 hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [what is the chemical structure of NK-611 hydrochloride].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679020#what-is-the-chemical-structure-of-nk-611-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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